N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bithiophene group, a pyrazole group, and a carboxamide group . Bithiophene is a type of organic compound that consists of two thiophene rings connected by a single bond . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to an amine group (NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. These properties are typically determined through laboratory analysis. Without specific data or research on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Characterization
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its derivatives are of interest in scientific research due to their unique structural properties and potential applications. Research focuses on the synthesis, spectral analysis, and X-ray crystal structure determination. The synthesized compounds exhibit varied interactions and properties, such as hydrogen bond interactions and thermal stability, analyzed through techniques like NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies. These methods provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding its potential applications in various fields (Kumara et al., 2018).
Non-Linear Optical Properties
The investigation of non-linear optical (NLO) properties of compounds similar to this compound reveals their potential in materials science. For instance, derivatives synthesized using different methodologies show promising NLO responses. Density Functional Theory (DFT) calculations help to understand their electronic structure and predict chemical reactivity, stability, and NLO properties. This research could pave the way for the development of new materials with applications in optical switching, telecommunications, and information processing (Kanwal et al., 2022).
Antimicrobial Activities
Pyrazole derivatives, including those related to this compound, have been explored for their antimicrobial activities. Novel 1,5-diaryl pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains. Such studies highlight the compound's potential as a scaffold for developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Ragavan et al., 2010).
Medicinal Chemistry
The compound's core structure serves as a basis for creating novel medicinal agents. By synthesizing and analyzing various derivatives, researchers can determine the compound's potential as a therapeutic agent. For example, studying the structure-activity relationships of pyrazole derivatives can lead to the discovery of compounds with selective and potent pharmacological properties, useful in developing new treatments for various conditions (Lan et al., 1999).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more information or research on this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c1-25-16(11-15(24-25)13-4-6-14(22)7-5-13)21(27)23-12-17(26)18-8-9-20(29-18)19-3-2-10-28-19/h2-11,17,26H,12H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZXLISXKSTNNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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